Dotetracontane

Catalog No.
S1906061
CAS No.
7098-20-6
M.F
C42H86
M. Wt
591.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dotetracontane

CAS Number

7098-20-6

Product Name

Dotetracontane

IUPAC Name

dotetracontane

Molecular Formula

C42H86

Molecular Weight

591.1 g/mol

InChI

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

FTJPDYTXORWVLU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Thermophysical Properties of Dotetracontane

Dotetracontane is a compound with the formula C42H86 . It has been the subject of various studies focusing on its thermophysical properties .

Experimental Procedures and Results: The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

The properties covered by the WTT for Dotetracontane include :

These properties are crucial in various scientific fields, including material science, chemical engineering, and thermodynamics. They help in understanding the behavior of Dotetracontane under different conditions and can guide its use in various applications.

Analytical Reference Standard

Field: Analytical Chemistry

Summary: Dotetracontane can be used as an analytical reference standard for the determination of the analyte in aerosol samples .

Method of Application: In this application, Dotetracontane is used as a reference standard in various chromatographic techniques .

Results: The use of Dotetracontane as a reference standard allows for accurate and precise measurements of analytes in aerosol samples .

Internal Standard in Drug Analysis

Field: Pharmaceutical Analysis

Summary: Dotetracontane can be used as an internal standard for the analysis of opium and morphine drug samples .

Method of Application: In this application, Dotetracontane is used as an internal standard in various chromatographic techniques for the analysis of opium and morphine .

Results: The use of Dotetracontane as an internal standard allows for accurate and precise measurements of opium and morphine in drug samples .

Dotetracontane is a saturated hydrocarbon belonging to the alkane family, with the chemical formula C42H86\text{C}_{42}\text{H}_{86} and a molecular weight of 591.13 g/mol. It is a long-chain alkane that consists of 42 carbon atoms and 86 hydrogen atoms. Dotetracontane is characterized by its high boiling point of approximately 536.07 °C and a melting point of about 86 °C, which are typical for higher alkanes . This compound is primarily found in the form of a colorless liquid or solid depending on the temperature.

As a saturated hydrocarbon, dotetracontane undergoes typical alkane reactions, which include:

  • Combustion: Dotetracontane combusts in the presence of oxygen to produce carbon dioxide and water, releasing energy.
C42H86+63O242CO2+43H2O\text{C}_{42}\text{H}_{86}+63\text{O}_2\rightarrow 42\text{CO}_2+43\text{H}_2\text{O}
  • Halogenation: Under ultraviolet light, dotetracontane can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, dotetracontane can undergo thermal cracking to yield shorter-chain hydrocarbons.

These reactions are generally less reactive compared to unsaturated hydrocarbons due to the absence of double or triple bonds.

Dotetracontane can be synthesized through several methods:

  • Kolbe Electrolysis: This method involves the electrolysis of sodium or potassium salts of carboxylic acids to produce alkanes.
  • Wurtz Reaction: This reaction involves coupling two alkyl halides using sodium metal in dry ether to form higher alkanes.
  • Hydrogenation of Unsaturated Precursors: Dotetracontane can also be produced by hydrogenating unsaturated hydrocarbons under high pressure and temperature conditions.

Dotetracontane has various applications, including:

  • Analytical Standards: It serves as an analytical reference standard for determining analytes in aerosol samples .
  • Industrial Usage: Due to its properties, dotetracontane may be utilized in the formulation of lubricants and as a solvent in chemical processes.
  • Research: It is used in scientific research for studying physical properties and behavior of long-chain hydrocarbons.

Dotetracontane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameFormulaMolar Mass (g/mol)Melting Point (°C)Boiling Point (°C)
DotriacontaneC32H66450.8869467
TritriacontaneC33H68464.9070-72474
TetratriacontaneC34H70478.9372.6285.4 at low pressure
PentatriacontaneC35H72492.9675490
HexatriacontaneC36H74506.9874-76265 at low pressure

Uniqueness

Dotetracontane's uniqueness lies in its specific chain length and physical properties compared to these similar compounds. It has a higher boiling point and melting point than many shorter-chain alkanes, making it suitable for applications requiring stability at elevated temperatures.

Industrial Synthesis Protocols

Dotetracontane, a straight-chain alkane with the molecular formula C₄₂H₈₆ [1] [2], presents unique challenges for industrial synthesis due to its exceptionally long carbon chain. The primary industrial approaches for producing this forty-two-carbon alkane involve sophisticated chemical processes that have been developed specifically for high molecular weight hydrocarbons.

Fischer-Tropsch Synthesis Process

The most significant industrial method for dotetracontane production employs the Fischer-Tropsch synthesis process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons [3] [4]. This process operates under specific conditions that favor the formation of long-chain alkanes. The fundamental reaction mechanism involves a series of chemical reactions that produce hydrocarbons with the ideal formula (CₙH₂ₙ₊₂), where the chain length is controlled by reaction parameters [3].

The Fischer-Tropsch process for high molecular weight alkanes like dotetracontane typically operates at temperatures of 150-300°C and pressures of one to several tens of atmospheres [3]. For heavy paraffin synthesis specifically, low-temperature Fischer-Tropsch conditions are employed, typically at 190-240°C and pressures up to 30-40 bar [5]. These conditions promote chain growth probability, which is essential for producing molecules with forty-two carbon atoms.

Modern Fischer-Tropsch catalysts for heavy paraffin production achieve chain growth probability values of 0.90-0.96, resulting in wax selectivity of 60% or higher [5]. Both iron and cobalt catalysts are suitable for synthesizing heavy paraffins in low-temperature Fischer-Tropsch processes [5]. The reaction follows the general equation:

(2n + 1) H₂ + n CO → CₙH₂ₙ₊₂ + n H₂O

where n typically ranges from 10-20 for the most useful reactions producing higher alkanes [3].

Specialized Catalyst Systems

Advanced catalyst development has focused on creating systems specifically designed for long-chain hydrocarbon production. Recent research has demonstrated efficient ruthenium catalysts supported on hydrophobic carbon-encapsulated titanium dioxide for Fischer-Tropsch synthesis, which show particular effectiveness in producing long-chain hydrocarbons [6]. The process involves careful selection of metal catalysts, promoters, support materials, and preconditioning procedures that affect catalyst activity, selectivity, and heavy paraffin yield [5].

For synthesis gas conversion to paraffin wax, which includes compounds like dotetracontane, partially sulfided catalysts comprising rhenium, porous aluminum borate, and alkali metal or alkaline earth metal compounds have been developed [7]. These catalysts operate at temperatures of at least 400°F and pressures of at least 500 pounds per square inch gauge [7].

Alternative Synthetic Approaches

While Fischer-Tropsch synthesis represents the primary industrial method, several alternative approaches exist for producing long-chain alkanes. Traditional organic synthesis methods for higher alkanes include the Wurtz reaction, where alkyl halides react with sodium metal in dry ether to form longer carbon chain alkanes [8] [9]. The general reaction is:

R-X + Na → R-R + NaX

However, this method becomes increasingly impractical for compounds as large as dotetracontane due to the difficulty in obtaining appropriate precursor molecules.

Another approach involves the decarboxylation of fatty acids using soda lime in the presence of sodium hydroxide and calcium oxide [8] [9]. This method produces alkanes with one fewer carbon atom than the parent fatty acid:

R-COONa + NaOH + CaO → R + Na₂CO₃ + Ca(OH)₂

Production from Natural Sources

Natural gas conversion through gasification represents another pathway for dotetracontane production. The process begins with converting natural gas to synthesis gas (a mixture of carbon monoxide and hydrogen), followed by Fischer-Tropsch reaction to produce a mixture of low molecular weight alkenes and alkanes [10]. Subsequent hydrotreatment processes using specialized catalysts reformulate the mixture to produce higher alkanes, including compounds in the C₄₂ range [10].

The process yields a range of predominantly C₁₀ to C₁₃ branched alkanes initially, but further processing can extend this range to include much longer-chain compounds [10]. The steps involve multiple hydrotreatment stages that progressively increase the molecular weight of the hydrocarbon products.

Purification Techniques and Quality Control Standards

The purification of dotetracontane requires sophisticated separation techniques due to its high molecular weight and the complexity of mixtures typically produced during synthesis. Industrial purification protocols must achieve high purity levels while maintaining economic viability.

Fractional Distillation Methods

Fractional distillation represents the primary separation technique for long-chain alkanes, exploiting the relationship between molecular size and boiling point [11] [12]. Longer chain alkanes like dotetracontane have higher boiling points than shorter chain alkanes due to stronger intermolecular London forces [13]. The separation is performed in fractionating columns with carefully controlled temperature gradients [14].

For dotetracontane separation, the fractionating column operates with high temperatures at the bottom and progressively cooler temperatures toward the top [14]. The process requires specialized equipment capable of handling the elevated temperatures necessary for volatilizing heavy hydrocarbons while maintaining precise temperature control throughout the column height.

Industrial fractional distillation for petroleum hydrocarbons involves multiple separation stages, including regular distillation, azeotropic distillation, and distillation at very low pressures [15]. The separation of petroleum distillates to give individual hydrocarbons or fractions that are homogeneous with respect to compound type and carbon number requires an interlocking scheme of fractionation using different techniques in proper sequence [15].

Urea Clathrate Complexation

Urea clathrate formation provides a highly effective method for separating straight-chain alkanes from branched isomers [16] [17]. This technique is particularly valuable for dotetracontane purification because urea selectively forms inclusion complexes with linear alkanes while excluding branched hydrocarbons. The process involves creating a cage-like structure where urea molecules encapsulate the linear alkane [17].

The clathrate separation process operates by dissolving urea in a suitable solvent system and adding the alkane mixture. Upon cooling, urea clathrates preferentially form with straight-chain alkanes, including dotetracontane, while branched alkanes remain in solution [16]. The clathrates can then be filtered, and the purified alkane recovered by decomposing the clathrate structure with water [17].

This technique achieves exceptional selectivity for linear alkanes and can effectively remove even small amounts of branched impurities that would be difficult to separate by other methods [16]. The process is particularly effective because the rigid, linear structure of dotetracontane fits well within the urea clathrate framework.

Chromatographic Separation Techniques

Advanced chromatographic methods provide precise separation capabilities for high-purity dotetracontane production. Gas chromatography represents the most widely used analytical and preparative technique for alkane separation [18] [19]. Modern comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry provides exceptional resolution for complex hydrocarbon mixtures [20] [19].

The chromatographic separation of long-chain alkanes requires specialized column systems optimized for high molecular weight compounds [19]. For complex aliphatic hydrocarbon samples containing linear hydrocarbons ranging over twenty or more carbon numbers, along with branched and cyclic hydrocarbon isomers, comprehensive two-dimensional gas chromatography provides the necessary peak capacity [19].

Liquid-solid chromatography and liquid-liquid chromatography methods are also employed for large-scale separations [15]. These techniques use selective adsorption or partition coefficients to achieve separation based on molecular structure differences.

Quality Control and Analytical Standards

Industrial quality control for dotetracontane relies on multiple analytical techniques to ensure product purity and consistency. Gas chromatographic analysis serves as the primary method for purity determination, with standards requiring purities of ≥98.0% as determined by gas chromatography [21] [22].

Melting point determination provides another critical quality control parameter. Pure dotetracontane exhibits a characteristic melting point range of 83-86°C [21] [22], and deviations from this range indicate the presence of impurities. The melting point method is particularly sensitive to the presence of other alkanes with different carbon chain lengths.

Quality Control ParameterSpecificationTest Method
Purity≥98.0%Gas Chromatography [21]
Melting Point83-86°CThermal Analysis [21]
Molecular Weight591.13Mass Spectrometry [23]
AppearanceWhite to slightly gray flakesVisual Inspection [24]

Differential Scanning Calorimetry Applications

Differential scanning calorimetry provides sophisticated thermal analysis capabilities for dotetracontane quality control [25] [26]. This technique measures the difference in heat required to increase the temperature of a sample compared to a reference material, providing precise information about thermal transitions and purity [26].

For alkane purity determination, differential scanning calorimetry exploits the principle that pure materials melt over infinitely narrow temperature ranges, while impurities cause melting point depression and broadening [27]. The technique can determine absolute purity within 5-10% independently of which specific impurities are present [27].

Modern differential scanning calorimetry instruments incorporate thermal lag corrections directly into the heat flow signal, leading to improved peak resolution and more accurate purity analysis [27]. This advancement allows purity analysis to be performed at faster heating rates and extends the method to higher purity levels [27].

Crystallization and Recrystallization Protocols

Crystallization and recrystallization techniques provide effective purification methods for dotetracontane, particularly when high purity levels are required [28]. These methods often achieve purity levels that chromatographic techniques cannot match [28].

The crystallization process for dotetracontane involves creating conditions where the compound is no longer soluble in the chosen solvent system. Recrystallization, as a purification technique, involves dissolving the solid dotetracontane and then changing conditions to allow crystals to reform with improved purity [28].

For dotetracontane, the crystallization process benefits from the compound's rigid molecular structure and tendency to form regular crystal lattices [28]. Higher melting points generally indicate better candidates for crystallization purification, and dotetracontane's melting point of 83-86°C makes it suitable for this approach [28].

Industrial Purity Standards and Specifications

Industrial standards for dotetracontane purity vary depending on the intended application. For analytical standard applications, purity levels of 98% or higher are typically required [21] [29]. Industrial-grade alkanes may accept lower purity levels of 90-99%, depending on the specific use [29].

Quality control protocols must address multiple potential impurities, including shorter and longer chain alkanes, branched isomers, and trace amounts of aromatic compounds [30]. Standard test methods from organizations such as the American Society for Testing and Materials provide guidelines for consistent testing and analysis procedures [30].

Phase Transition Properties

The phase transition behavior of dotetracontane represents one of its most extensively studied physicochemical characteristics, with particular emphasis on melting and boiling point determinations across various experimental conditions and methodologies.

Melting Point Variability Across Studies

Experimental determinations of dotetracontane melting point demonstrate remarkable consistency across independent research investigations spanning multiple decades. The National Institute of Standards and Technology WebBook compilation presents fusion temperature data from seminal studies by Seyer, Patterson, and colleagues in 1944, which established a melting point of 356.1 K (82.9°C) with an uncertainty of ±2.0 K [1]. Concurrent research by Buchler and Graves in 1927 yielded identical fusion temperature values of 356.1 K, though with a higher experimental uncertainty of ±4.0 K [1].

ReferenceMelting Point (°C)Melting Point (K)Uncertainty (K)Method
Seyer, Patterson, et al., 194482.9356.1±2.0Experimental
Buchler and Graves, 192782.9356.1±4.0Experimental
NIST estimation83-86356-359N/AEstimation
Chemical databases83-86356-359N/ALiterature compilation

Contemporary chemical database compilations report melting point ranges of 83-86°C (356-359 K), reflecting slight variations in experimental conditions and measurement techniques across different research groups [4]. The enthalpy of fusion has been determined through differential scanning calorimetry studies, with Wang, Tozaki, and colleagues reporting a fusion enthalpy of 39.668 kcal/mol at 357.3 K using high-resolution differential scanning calorimetry techniques [1].

The consistency of melting point determinations across multiple independent studies demonstrates the reproducibility of thermal measurements for this compound, with variations primarily attributable to differences in sample purity and measurement methodologies rather than fundamental property variations [5].

Boiling Point Estimations and Experimental Data

Boiling point determinations for dotetracontane present considerable challenges due to the extremely high temperatures required for atmospheric pressure vaporization and the potential for thermal decomposition at elevated temperatures. Computational estimation methods provide the primary source of boiling point data for this compound.

ReferenceBoiling Point (°C)Boiling Point (K)Pressure (atm)Method
Joback Calculated Property887.21160.41Group contribution
Stephenson and Malanowski, 1987543.8817.01Correlation
Estimation methods650-700923-9731Estimation
Chemical database543.8817.01Literature

The Joback group contribution method predicts a normal boiling point of 1160.4 K (887.2°C) at standard atmospheric pressure [6]. This estimation represents the highest predicted boiling point among available calculation methods. In contrast, correlation-based approaches by Stephenson and Malanowski yield significantly lower boiling point estimates of 817.0 K (543.8°C) [1]. The substantial discrepancy between these estimations reflects the inherent limitations of extrapolating thermophysical property prediction methods to extremely long-chain hydrocarbons.

Vaporization enthalpy determinations provide additional insight into the energy requirements for phase transitions. Chickos, Wang, and colleagues determined a standard enthalpy of vaporization of 213.5 kJ/mol (51.03 kcal/mol) using correlation gas chromatography methods based on temperature range data from 323 K to 523 K [1] [7]. Alternative correlation approaches yield vaporization enthalpies of 136.0 kJ/mol at 582 K [1].

Bulk Material Properties

The bulk material properties of dotetracontane encompass density measurements, refractive index determinations, and solubility behavior characteristics that collectively define its physical behavior in various environments and applications.

Density and Refractive Index Measurements

Density measurements for dotetracontane reflect the compound's solid-state packing efficiency and molecular organization at standard conditions. Experimental determinations report solid-phase density values of 0.812 g/cm³ at 20°C [8] [9] [10]. Computational estimations suggest liquid-phase density values of approximately 0.917 g/cm³ at 25°C, representing the hypothetical density of the compound in its subcooled liquid state [4].

PropertyValueTemperature (°C)Reference
Density (solid)0.812 g/cm³20Chemical databases
Density (liquid, estimated)0.917 g/cm³25Estimation
Refractive Index1.474425Matmake alkane data
Specific Gravity0.779 (75/4°C)75Literature
Molecular Weight591.13 g/molN/ANIST

The refractive index of dotetracontane has been determined as 1.4744 at 25°C, consistent with the systematic increase in refractive index observed across the normal alkane homologous series [11]. This value represents the compound's optical density and light-bending characteristics, which correlate directly with molecular polarizability and chain length. Specific gravity measurements yield values of 0.779 at 75°C relative to water at 4°C [8] [9].

Solubility Behavior in Organic Solvents

The solubility characteristics of dotetracontane demonstrate typical behavior for long-chain hydrocarbons, with solubility patterns governed primarily by intermolecular forces and solvent polarity considerations. The compound exhibits complete insolubility in water due to its highly hydrophobic nature and lack of polar functional groups [12].

SolventSolubilityTemperatureNotes
WaterInsolubleRoom temperatureHighly hydrophobic compound
BenzeneSolubleRoom temperatureNonpolar solvent compatibility
Toluene (hot)SolubleElevatedEnhanced solubility at higher T
Diethyl etherSolubleRoom temperatureGood nonpolar solvent
EthanolSoluble (hot)ElevatedLimited solubility when heated
HexaneSolubleRoom temperatureGood nonpolar solvent

Nonpolar organic solvents demonstrate excellent compatibility with dotetracontane, including benzene, toluene, diethyl ether, and hexane, where the compound exhibits ready solubility at room temperature [8] [9] [10] [12]. Enhanced solubility occurs in hot toluene, reflecting the temperature dependence of dissolution kinetics for high molecular weight hydrocarbons [8].

Ethanol represents a marginal solvent system, providing limited solubility only under elevated temperature conditions [8] [9]. The temperature dependence of solubility in various organic solvents follows expected thermodynamic principles, with dissolution enthalpy considerations governing the equilibrium solubility at different temperatures.

The solubility behavior of dotetracontane in supercritical fluids has been investigated for potential separation and purification applications. Magoulas and Tassios reported solubility measurements in supercritical ethane at 308.15 K across pressure ranges from 50 to 200 bar, demonstrating the compound's potential for supercritical fluid extraction processes [13].

XLogP3

22.3

Other CAS

7098-20-6

Wikipedia

Dotetracontane

Dates

Last modified: 08-16-2023

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